molecular formula C20H16ClN3O5 B2662653 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one CAS No. 946243-74-9

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2662653
CAS No.: 946243-74-9
M. Wt: 413.81
InChI Key: PTPKGJJGENISDB-UHFFFAOYSA-N
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Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and a 5-chloro-2-methoxyphenyl group. Its structural complexity arises from the integration of multiple pharmacophoric motifs:

  • 1,2,4-Oxadiazole: Known for enhancing metabolic stability and bioavailability in drug candidates .
  • Benzodioxole: A privileged scaffold in medicinal chemistry, often associated with CNS activity and cytochrome P450 inhibition .

Structural insights are inferred from analogous compounds, such as the structurally related 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate (), which shares a pyrrolidinone core but differs in substituents and biological targets.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)8-14(15)24-9-12(7-18(24)25)20-22-19(23-29-20)11-2-4-16-17(6-11)28-10-27-16/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPKGJJGENISDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole and oxadiazole rings, followed by their coupling with the pyrrolidinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs and related heterocycles provide indirect insights:

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Core Structure Key Substituents Reported Activity References
Target Compound Pyrrolidin-2-one 1,2,4-Oxadiazole, Benzodioxole, 5-Chloro-2-methoxyphenyl No experimental data N/A
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () Pyrrolidin-2-one 1,2-Oxazole, Nitrophenyl, Tetrahydroquinoline Anticancer (hypothetical, based on structural similarity to kinase inhibitors)
5-(3,4-Methylenedioxyphenyl)-1,2,4-oxadiazole derivatives 1,2,4-Oxadiazole Benzodioxole, Varied aryl groups Serotonin receptor modulation, Antidepressant activity
5-Chloro-2-methoxyphenyl-containing analogs Varied cores 5-Chloro-2-methoxyphenyl Antipsychotic (e.g., Atypical neuroleptics)

Key Observations:

Bioactivity Gaps: Unlike analogs with reported serotoninergic or anticancer activity, the target compound lacks empirical data to confirm its biological profile.

Structural Divergence: The tetrahydroquinoline system in the analog from introduces conformational rigidity absent in the target compound, which may alter target selectivity .

Research Findings and Limitations

  • Crystallographic Data: No X-ray or NMR data for the target compound are available in the provided evidence. The SHELX system () is widely used for small-molecule crystallography, but its application here cannot be confirmed without raw diffraction data .
  • Pharmacological Studies : The absence of binding affinity or ADMET data precludes definitive comparisons with analogs.

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C18H16ClN3O4C_{18}H_{16}ClN_3O_4.

Structural Features

  • Benzodioxole Moiety : Known for its role in enhancing biological activity through interactions with biological targets.
  • Oxadiazole Ring : Implicated in antimicrobial and anticancer activities.
  • Pyrrolidinone Core : Contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. One study highlighted the effectiveness of oxadiazole derivatives against gastrointestinal pathogens, including Clostridioides difficile and multidrug-resistant Enterococcus faecium. The compound demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL) and showing concentration-dependent killing kinetics .

Antifungal Activity

In a preliminary assessment, the compound showed promising antifungal activity through broth microdilution assays. This suggests its potential as a therapeutic agent against fungal infections .

The mechanisms by which this compound exerts its effects can be attributed to:

  • Inhibition of Protein Targets : The oxadiazole ring may interfere with specific protein functions in pathogens.
  • Membrane Disruption : Similar compounds have shown abilities to disrupt microbial membranes, leading to cell death.

Study 1: Efficacy Against C. difficile

A study conducted on the antimicrobial properties of oxadiazole derivatives reported that modifications in the structure significantly affected their efficacy against C. difficile. The lead compound displayed rapid bactericidal activity at concentrations exceeding 2 × MIC, indicating its potential utility in treating infections caused by this pathogen .

Study 2: Antifungal Testing

Another investigation focused on the antifungal properties of the compound revealed that it inhibited fungal growth effectively in vitro. The results from broth microdilution assays showed significant reductions in fungal viability, suggesting its potential as an antifungal agent .

Table 1: Biological Activity Summary

Activity TypeTarget Pathogen/OrganismMIC (μg/mL)Reference
AntimicrobialC. difficile6
AntimicrobialMDR Enterococcus faeciumNot specified
AntifungalVarious fungiNot specified

Table 2: Structural Characteristics

ComponentDescription
Benzodioxole MoietyEnhances bioactivity through target interactions
Oxadiazole RingAssociated with antimicrobial and anticancer effects
Pyrrolidinone CoreContributes to pharmacological properties

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